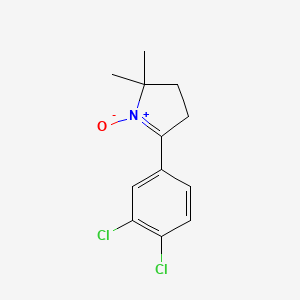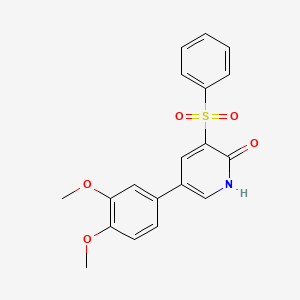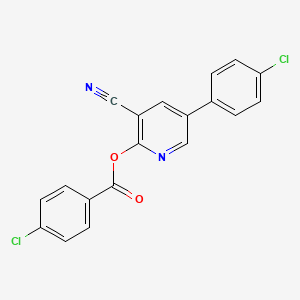![molecular formula C20H14ClNS2 B3036967 2-(3-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole CAS No. 400087-86-7](/img/structure/B3036967.png)
2-(3-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole
Descripción general
Descripción
2-(3-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to a sulfanyl (thioether) linkage, which is further connected to a benzothiazole moiety. The compound’s unique structure imparts it with various chemical and biological properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Thioether Linkage: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzothiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole and phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, dyes, and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by intercalating into DNA.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-1,3-benzothiazole: Lacks the thioether linkage, making it less versatile in chemical reactions.
2-(3-{[(4-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole: Similar structure but with a methyl group instead of a chlorine atom, which affects its reactivity and biological activity.
Uniqueness
2-(3-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole is unique due to the presence of both the 4-chlorophenyl group and the thioether linkage, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[3-[(4-chlorophenyl)sulfanylmethyl]phenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNS2/c21-16-8-10-17(11-9-16)23-13-14-4-3-5-15(12-14)20-22-18-6-1-2-7-19(18)24-20/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLSSEMABCZZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-dimethyl-2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3036884.png)
![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B3036886.png)
![Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate](/img/structure/B3036887.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-morpholino-1-ethanone](/img/structure/B3036889.png)
![1-(4-Benzylpiperazin-1-yl)-2-[2-(4-chlorophenyl)-2-adamantyl]ethanone](/img/structure/B3036890.png)

![3-cyano-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B3036894.png)
![5-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)-(3-methoxy-2-prop-2-enoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3036897.png)

![5-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B3036901.png)

![2-Amino-4-methyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B3036903.png)
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B3036906.png)
![5-Benzylsulfanyl-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole](/img/structure/B3036907.png)
